![molecular formula C18H23N3O2 B7339151 N-methyl-5-[(4-methylcyclohexanecarbonyl)amino]-1H-indole-2-carboxamide](/img/structure/B7339151.png)
N-methyl-5-[(4-methylcyclohexanecarbonyl)amino]-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-5-[(4-methylcyclohexanecarbonyl)amino]-1H-indole-2-carboxamide, also known as MMCC, is a novel compound that has been synthesized and studied for its potential applications in scientific research. MMCC is a derivative of indole-2-carboxamide and has shown promising results in various biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
N-methyl-5-[(4-methylcyclohexanecarbonyl)amino]-1H-indole-2-carboxamide has been studied for its potential applications in various scientific research fields, including cancer research, neurodegenerative diseases, and inflammation. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, this compound has been studied as a potential anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Wirkmechanismus
The mechanism of action of N-methyl-5-[(4-methylcyclohexanecarbonyl)amino]-1H-indole-2-carboxamide is not fully understood. However, it has been proposed that this compound may exert its effects by modulating the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and cell cycle arrest by upregulating the expression of pro-apoptotic proteins and downregulating the expression of anti-apoptotic proteins. In the brain, this compound has been shown to reduce oxidative stress and inflammation by inhibiting the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. Additionally, this compound has been shown to have anti-angiogenic effects by inhibiting the formation of new blood vessels.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-methyl-5-[(4-methylcyclohexanecarbonyl)amino]-1H-indole-2-carboxamide in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, making it a suitable compound for biochemical and physiological studies. However, one of the limitations of using this compound is its low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
For N-methyl-5-[(4-methylcyclohexanecarbonyl)amino]-1H-indole-2-carboxamide research include investigating its mechanism of action and potential applications in other scientific research fields.
Synthesemethoden
The synthesis of N-methyl-5-[(4-methylcyclohexanecarbonyl)amino]-1H-indole-2-carboxamide involves the reaction of indole-2-carboxylic acid with N-methyl-4-methylcyclohexanecarboxamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction proceeds via an amide bond formation, resulting in the formation of this compound as a white solid. The purity of this compound can be improved by recrystallization from a suitable solvent.
Eigenschaften
IUPAC Name |
N-methyl-5-[(4-methylcyclohexanecarbonyl)amino]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-11-3-5-12(6-4-11)17(22)20-14-7-8-15-13(9-14)10-16(21-15)18(23)19-2/h7-12,21H,3-6H2,1-2H3,(H,19,23)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWOMQIRNGJWMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(=O)NC2=CC3=C(C=C2)NC(=C3)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1R,2S)-2-cyclobutyl-N-[(7-fluoro-2-oxo-3,4-dihydro-1H-quinolin-6-yl)sulfonyl]cyclopropane-1-carboxamide](/img/structure/B7339069.png)
![(1R,2S)-N-[(3-amino-5-methyl-1,2-oxazol-4-yl)sulfonyl]-2-cyclobutylcyclopropane-1-carboxamide](/img/structure/B7339077.png)
![(1R,2S)-2-cyclobutyl-N-[(4-ethyl-1,3-thiazol-2-yl)sulfonyl]cyclopropane-1-carboxamide](/img/structure/B7339081.png)
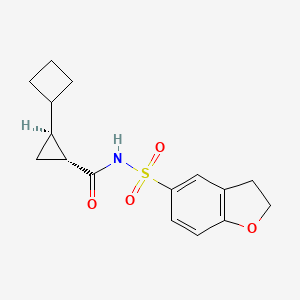
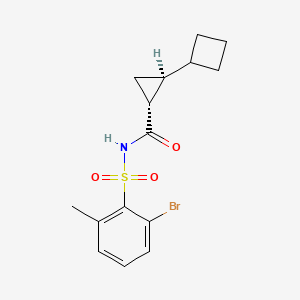
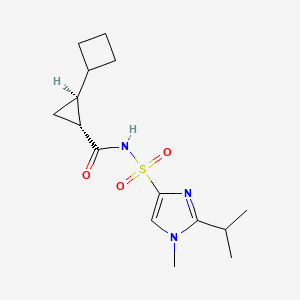
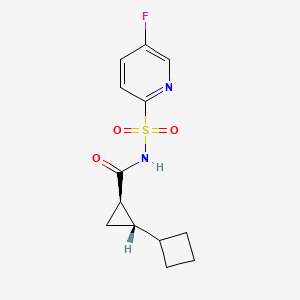
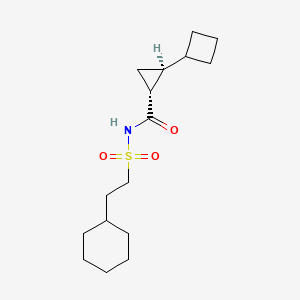
![(3R)-N-cyclopropyl-2-(6,7-dihydro-5H-cyclopenta[b]pyridin-2-ylmethyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7339127.png)
![(3R)-N-cyclopropyl-2-[(5-methylimidazo[1,2-a]pyridin-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7339138.png)
![2-[[4-[[(1R,2R,4R)-bicyclo[2.2.2]oct-5-ene-2-carbonyl]amino]benzoyl]amino]acetic acid](/img/structure/B7339163.png)

![2-[3-[[(2R)-3,3-dimethylbutan-2-yl]carbamoyl]phenoxy]acetic acid](/img/structure/B7339179.png)

